molecular formula C17H19ClFN3O2 B7077688 1-(2-Chloro-4-fluorophenyl)-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethanol

1-(2-Chloro-4-fluorophenyl)-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethanol

Cat. No.: B7077688
M. Wt: 351.8 g/mol
InChI Key: VWLRCZISQHDTQI-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethanol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, pyrazinyl, and piperidinyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluorophenyl)-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethanol typically involves multi-step organic reactions One common approach is to start with the appropriate substituted benzene derivative, followed by halogenation to introduce the chloro and fluoro groups Subsequent steps may involve the formation of the piperidine ring and the attachment of the pyrazine moiety through nucleophilic substitution reactions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the pyrazine ring to a more saturated form.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or acids, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Chloro-4-fluorophenyl)-2-(4-piperidin-1-yl)ethanol
  • 1-(2-Chloro-4-fluorophenyl)-2-(4-pyrazin-2-yloxypiperidin-1-yl)propanol
  • 1-(2-Chloro-4-fluorophenyl)-2-(4-pyrazin-2-yloxypiperidin-1-yl)butanol

Comparison: Compared to these similar compounds, 1-(2-Chloro-4-fluorophenyl)-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethanol stands out due to its specific combination of functional groups, which may confer unique reactivity and biological activity

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O2/c18-15-9-12(19)1-2-14(15)16(23)11-22-7-3-13(4-8-22)24-17-10-20-5-6-21-17/h1-2,5-6,9-10,13,16,23H,3-4,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLRCZISQHDTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)CC(C3=C(C=C(C=C3)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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